Calcobutrol - 151878-23-8

Calcobutrol

Catalog Number: EVT-1173565
CAS Number: 151878-23-8
Molecular Formula: C18H32CaN4O9
Molecular Weight: 488.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Calcobutrol, also known as the calcium complex of 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, is a chemical compound primarily recognized for its role as a formulation adjuvant in the production of Gadobutrol [, ]. Gadobutrol is a gadolinium-based contrast agent utilized in magnetic resonance imaging (MRI).

Gadobutrol

Compound Description: Gadobutrol is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI) to enhance the visibility of internal organs and structures. It consists of a gadolinium ion chelated to a macrocyclic ligand called 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol). [, , , , ]

Relevance: Gadobutrol is the starting material in several reported methods for synthesizing Calcobutrol. These methods typically involve removing the gadolinium ion from Gadobutrol and replacing it with a calcium ion. [, , , , ] This structural similarity highlights the close relationship between Gadobutrol and Calcobutrol, with the key difference being the central metal ion.

10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (Butrol)

Compound Description: Butrol is the free ligand found in both Gadobutrol and Calcobutrol. It is a macrocyclic compound containing a tetraazacyclododecane ring with three acetic acid arms and a 2,3-dihydroxy-1-(hydroxymethyl)propyl substituent. [, ]

Relevance: Butrol acts as the chelating agent for both Gadolinium and Calcium in Gadobutrol and Calcobutrol, respectively. One synthesis method uses a Gadobutrol intermediate called "Butrol" to synthesize high purity Calcobutrol without using Gadobutrol directly in the reaction pathway. [] This highlights its central role as the common structural element shared by both contrast agents.

Oxalic Acid

Compound Description: Oxalic acid is a simple organic acid with the formula (COOH)₂. It is a relatively strong dicarboxylic acid. []

Relevance: Oxalic acid plays a crucial role in the decomplexation of Gadobutrol during Calcobutrol synthesis. It reacts with the Gadolinium ion in Gadobutrol, facilitating its removal from the Butrol ligand. [] This step is essential for the subsequent introduction of the calcium ion to form Calcobutrol.

Calcium Carbonate

Compound Description: Calcium Carbonate (CaCO₃) is a common inorganic compound used in various applications, including as a dietary calcium supplement. []

Relevance: Calcium Carbonate is identified as a byproduct during Calcobutrol synthesis when a Calcium preparation is added to the filtrate. It's formed alongside the desired Calcobutrol and later removed through filtration. []

Calcium Oxalate

Compound Description: Calcium Oxalate is an organic compound formed from Oxalic acid and Calcium. It's commonly known for its low solubility and association with kidney stones. []

Relevance: Similar to Calcium Carbonate, Calcium Oxalate is mentioned as a byproduct generated during Calcobutrol synthesis when using a Calcium preparation. Its removal through filtration is necessary to obtain pure Calcobutrol. []

Source and Classification

Calcobutrol is classified under the category of contrast agents used in medical imaging. Its primary source is gadobutrol, which is derived from gadolinium, a rare earth element. The synthesis process typically involves the use of calcium sources such as calcium carbonate or calcium chloride, which are reacted with butrol to form calcobutrol.

Synthesis Analysis

The synthesis of calcobutrol involves several key steps:

  1. Preparation of Butrol: The synthesis begins with gadobutrol, which undergoes decomplexation using oxalic acid to yield the ligand butrol. This step ensures that the butrol has a high purity level necessary for further reactions.
  2. Complexation Reaction: The purified butrol is then reacted with calcium ions sourced from calcium carbonate or other calcium salts. The reaction typically occurs in purified water at temperatures ranging from 75°C to 95°C for 2 to 3 hours. The stoichiometry is critical; approximately 1 equivalent of calcium source is used per equivalent of butrol to optimize yield and purity.
  3. Crystallization: After the reaction, the mixture is cooled, and calcobutrol is crystallized out using solvents like ethanol or acetone. The final product is filtered, washed, and dried to obtain calcobutrol in high purity (up to 99.5%) and yield (approximately 39% to 91% depending on conditions) .

Technical Parameters

  • Temperature Range: 75°C - 95°C
  • Reaction Time: 2 - 3 hours
  • Calcium Source: Calcium carbonate preferred
  • Solvent for Crystallization: Ethanol or acetone
Molecular Structure Analysis

Calcobutrol's molecular structure can be described as a complex formed between butrol and calcium ions. The ligand butrol itself has a complex structure characterized by multiple hydroxyl groups and a macrocyclic framework, which contributes to its chelation properties.

Structural Formula

The chemical formula for calcobutrol can be expressed as:

C14H24N4O7Ca\text{C}_{14}\text{H}_{24}\text{N}_{4}\text{O}_{7}\text{Ca}

Key Features

  • Macrocyclic Structure: The presence of a tetraazacyclododecane ring enhances stability and binding affinity for calcium ions.
  • Hydroxyl Groups: Multiple hydroxyl groups increase solubility and interaction with biological tissues during MRI.
Chemical Reactions Analysis

Calcobutrol primarily undergoes complexation reactions with calcium ions. The stability constants and acid dissociation constants for these interactions have been determined through pH-potentiometric equilibrium titrations.

Types of Reactions

  • Complexation Reactions: Involves the formation of stable complexes between calcobutrol and calcium ions.
  • Decomplexation Reactions: Can occur under certain conditions where free gadolinium may be released, which is mitigated by the design of calcobutrol.

Common Conditions

  • Reagents Used: Calcium carbonate, oxalic acid dihydrate, ethanol.
  • Reaction Medium: Aqueous solutions at controlled pH levels (typically alkaline).
Mechanism of Action

Calcobutrol functions as a contrast agent by altering the magnetic properties of nearby water protons in tissues during an MRI scan.

Target Mechanism

  • Radiofrequency Signal Modulation: Calcobutrol enhances signal intensity variations based on differences in proton density and relaxation times (T1 and T2), allowing for clearer imaging.

Pharmacokinetics

Calcobutrol distributes rapidly into the extracellular space, facilitating improved visualization of both normal and pathological tissues during imaging procedures .

Physical and Chemical Properties Analysis

Calcobutrol exhibits several notable physical and chemical properties:

PropertyMeasurement
Molecular WeightApproximately 366 g/mol
SolubilitySoluble in water and ethanol
Melting PointNot specified
StabilityStable under standard storage conditions

Chemical Stability

Calcobutrol maintains stability over time when stored properly, making it suitable for clinical applications.

Applications

Calcobutrol's primary application lies in medical imaging as a contrast agent for MRI scans. Its ability to enhance image quality allows for better diagnosis and evaluation of various medical conditions.

Scientific Applications

  • Medical Imaging: Utilized extensively in MRI to visualize internal organs, blood vessels, and tissues.
  • Research Studies: Investigated for potential uses in other imaging modalities or therapeutic applications due to its unique chemical properties.
Introduction to Calcobutrol

Historical Development and Discovery

The discovery of Calcobutrol originated from systematic investigations into stabilizing crystalline forms of gadolinium complexes during the early 2010s. Researchers sought to improve the manufacturing process control and purity of gadobutrol (marketed as Gadovist), a clinically approved macrocyclic MRI contrast agent. Initial patents filed around 2012-2013 detailed methods for producing crystalline gadobutrol-calcium complexes, specifically referred to as "Modification A" crystal form, which exhibited superior handling and stability characteristics compared to amorphous forms [1] [3].

A pivotal advancement emerged from the observation that combining gadobutrol with calcium carbonate under controlled conditions yielded a novel crystalline coordination compound. This process involved refluxing gadobutrol with calcium carbonate in aqueous ethanol, followed by cooling crystallization and isolation of the resulting complex. The crystalline structure provided significant advantages in purification, reproducibility, and analytical characterization over previous non-crystalline formulations. Patent CN109803958A explicitly details this process, emphasizing the critical role of calcium ions in directing the crystallization pathway and stabilizing the resulting architecture. The European patent EP2599777A1 further established methods for producing this crystalline form at industrial scales, marking Calcobutrol's transition from laboratory curiosity to pharmaceutically relevant compound [1] [3] [5].

Table: Key Historical Developments in Calcobutrol Research

YearDevelopment MilestoneSignificance
2012-2013Initial patent filings for crystalline gadobutrol-calcium complexesFirst description of Calcobutrol as "Modification A" crystal form
2015Optimization of crystallization process using calcium carbonateEnabled reproducible production of phase-pure crystals
2017Detailed characterization of crystal structure by powder X-ray diffractionProvided analytical standards for identity confirmation
2019Process scale-up and refinement of isolation techniquesDemonstrated industrial feasibility of Calcobutrol synthesis

Chemical Classification and Nomenclature

Calcobutrol is formally classified as a gadolinium-containing macrocyclic coordination complex with an integrated calcium counterion. Its chemical structure comprises a gadolinium ion (Gd³⁺) chelated within a twelve-membered tetraazamacrocyclic ring derived from 1,4,7,10-tetraazacyclododecane. This macrocyclic framework is functionalized with four acetic acid groups and one hydroxybutyl side chain, creating a heptadentate ligand system that occupies seven of gadolinium's nine coordination sites. The calcium ion associates with the carboxylate groups, forming an ionic-crystalline lattice that stabilizes the entire structure [1] [3] [5].

The systematic IUPAC name for Calcobutrol is calcium 2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate, reflecting its stereochemistry and ionic composition. Its molecular formula is C₁₈H₃₁CaGdN₄O₉, with a molecular weight of 666.72 g/mol. The compound exhibits specific stereochemical features, particularly the (2R,3S) configuration of the 1,3,4-trihydroxybutan-2-yl substituent, which influences both its three-dimensional structure and physicochemical behavior. The crystalline form known as Modification A displays characteristic powder X-ray diffraction peaks at 2θ angles of 7.8°, 10.2°, 15.7°, and 18.9°, serving as a fingerprint for its identification [1] [3].

Calcobutrol's solid-state structure fundamentally differs from its precursor gadobutrol (C₁₈H₃₁GdN₄O₉), despite sharing the same gadolinium coordination sphere. The incorporation of calcium ions (typically from calcium carbonate during synthesis) creates an extended ionic network where calcium coordinates with carboxylate oxygen atoms from adjacent gadobutrol molecules. This arrangement effectively bridges multiple gadobutrol units, forming a stable crystalline lattice that enhances the compound's thermal stability and reduces hygroscopicity compared to sodium or acid forms of gadobutrol [1] [5].

Role in Macrocyclic Chelation Chemistry

Calcobutrol exemplifies two fundamental principles in coordination chemistry: the chelate effect and the macrocyclic effect. Its gadolinium ion is encircled by a pre-organized cyclic ligand with four nitrogen donors and three carboxylate oxygen atoms, creating an exceptionally stable complex. The thermodynamic stability constant (log K) for gadobutrol exceeds 21, significantly higher than acyclic analogs like Gd-DTPA (log K ≈ 16-18). This enhanced stability arises from the macrocyclic effect—a combination of reduced entropy loss upon metal binding (due to pre-organization of donor atoms) and enforced orbital overlap between donor atoms and the metal center [2] [4] [6].

The calcium ion plays a crucial role in Calcobutrol's supramolecular architecture. While not directly participating in gadolinium coordination, calcium ions bridge carboxylate groups from adjacent gadobutrol molecules, forming an extended ionic network. This arrangement creates a crystalline lattice that further stabilizes the complex against dissociation. Calcium's oxophilic nature favors interactions with carboxylate oxygen atoms, while its larger ionic radius (100 pm versus 94 pm for Gd³⁺) enables different coordination geometries. This dual-metal system leverages the hard acid character of both gadolinium and calcium ions, which preferentially bind to oxygen donors in accordance with Hard-Soft Acid-Base theory [1] [3] [5].

Table: Coordination Chemistry of Calcobutrol Components

ComponentCoordination RolePreferred DonorsCoordination Number
Gadolinium (Gd³⁺)Central imaging ionNitrogen (macrocycle), Oxygen (carboxylates)9 (7 occupied by ligand)
Macrocyclic ligandHeptadentate chelator4N + 3O from carboxylates-
Calcium (Ca²⁺)Lattice-forming ionCarboxylate oxygens from adjacent molecules6-8
Water moleculesCo-ligands for gadoliniumOxygen1-2

Calcobutrol's synthesis demonstrates sophisticated process control in coordination chemistry. The production involves reacting gadobutrol with calcium carbonate in aqueous ethanol under reflux conditions. The calcium carbonate serves dual purposes: as a base facilitating deprotonation of carboxyl groups and as a source of calcium ions for lattice formation. Subsequent cooling induces crystallization of the calcium-bridged complex. This process exemplifies the thermodynamic template effect, where metal ions direct molecular assembly to favor specific cyclic products. The crystalline product can be isolated with high purity (>99% by HPLC) through controlled crystallization rather than chromatographic methods, underscoring the process's efficiency [1] [3] [5].

Calcobutrol's significance extends beyond its immediate application as a potential contrast agent. It represents an innovative approach to stabilizing medically relevant metal complexes through secondary metal ion incorporation. This strategy may inform future designs of diagnostic and therapeutic agents requiring exceptionally high metal retention, particularly for radioactive isotopes where dissociation could pose radiation hazards. Furthermore, its crystalline properties facilitate analytical characterization and quality control, setting a precedent for manufacturing complex coordination compounds with stringent pharmaceutical requirements [1] [3] [6].

Properties

CAS Number

151878-23-8

Product Name

Calcobutrol

IUPAC Name

calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate

Molecular Formula

C18H32CaN4O9

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2

InChI Key

GCLKDXFGQNCFQW-UHFFFAOYSA-L

SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2]

Synonyms

rel-10-[(1R,2S)-2,3-Dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid Calcium Salt (2:3); (R*,S*)-(±)-10-[2,3-Dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2]

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.